2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and enzymes involved in the synthesis of cell walls .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription, leading to cell death .
Result of Action
Thiazole derivatives have been associated with inducing cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties . It interacts with enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting antimicrobial effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under normal storage conditions, but its activity can degrade over time when exposed to extreme temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antimicrobial and anti-inflammatory properties . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the type of cells or organisms being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can have toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and metabolic flux . For example, this compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of ROS and other metabolites . Additionally, it can affect the synthesis and degradation of key biomolecules, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it exerts its effects on oxidative stress pathways and cellular metabolism . Additionally, its localization to the nucleus can influence gene expression and cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative upon further treatment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-5-phenyl-1,3-thiazole-4-carboxamide
Comparison: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHQGNZJJXPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592788 | |
Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802276-49-9 | |
Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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